molecular formula C14H7D4Cl2NO2 B196401 Diclofenac-d4 CAS No. 153466-65-0

Diclofenac-d4

Cat. No. B196401
CAS RN: 153466-65-0
M. Wt: 300.2 g/mol
InChI Key: DCOPUUMXTXDBNB-SCFZSLNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diclofenac-d4 is a non-steroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation in the body . It is widely used for treating conditions like osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, menstrual cramps, and other types of acute pain . Diclofenac-d4 is a deuterated form of diclofenac, which means that it contains four deuterium atoms. This isotopic substitution makes it useful for pharmacokinetic studies and bioanalytical assays .


Synthesis Analysis

The synthesis of Diclofenac involves a sequence of transformations such as iodination, esterification, Sonogashira cross-coupling, oxidation, and saponification . A six-step continuous flow synthesis of diclofenac sodium from commercially available aniline and chloroacetic acid has also been described .


Molecular Structure Analysis

The molecular structure of Diclofenac-d4 shows that the two aromatic rings are twisted in relation to each other, the angle of torsion being 69º and the hydrogen bond δ = 2x10-1 nm . The two chlorine atoms substituted to the phenyl ring are responsible for the maximum twisting of the ring .


Chemical Reactions Analysis

Diclofenac-d4 undergoes various chemical reactions. For instance, it undergoes photocatalytic degradation with TiO2 illuminated with UV-A light in aqueous media . Rapid, sensitive, and specific methods have been developed for the determination of diclofenac in pharmaceutical preparations by linear sweep voltammetry (LSV) and gas chromatography (GC) with mass spectrometry (MS) detection .

Scientific Research Applications

Internal Standard for Quantification

Diclofenac-d4 is used as an internal standard for the quantification of diclofenac by GC- or LC-MS . This application is crucial in analytical chemistry where it aids in the accurate determination of the amount of diclofenac in a sample .

Non-Steroidal Anti-Inflammatory Drug (NSAID)

Diclofenac-d4 is a non-steroidal anti-inflammatory drug (NSAID) and COX inhibitor . It is used in the treatment of conditions like arthritis, where it helps to reduce inflammation and pain .

Active Metabolite of Diclofenac

Diclofenac-d4 is an active metabolite of diclofenac . This means that it is one of the products of the metabolic process of diclofenac, which can have its own biological activity .

Inhibitor of Arachidonic Acid Release

Diclofenac-d4 inhibits the release of arachidonic acid . This application is significant in the field of immunology and inflammation, where it can help to control the body’s inflammatory response .

Selective Quantification from Groundwater and Pharmaceutical Samples

Diclofenac-d4 can be selectively quantified from groundwater and pharmaceutical samples using magnetic molecularly imprinted polymer-based sorbent coupled with HPLC-PDA detection . This application is important in environmental science and pollution research, where it helps in the detection and removal of diclofenac, a pharmaceutical contaminant of water bodies .

Development of New Drug Products

New drug products consisting of diclofenac potassium salt, which have faster absorption and rapid onset of pain relief, have been associated with diclofenac-d4 . These include diclofenac potassium immediate-release tablets, diclofenac potassium liquid-filled soft gel capsules, and diclofenac potassium powder for oral solution .

Mechanism of Action

Target of Action

Diclofenac-d4, like its parent compound diclofenac, primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes are responsible for the production of prostaglandins, which play a crucial role in inflammation and pain signaling .

Mode of Action

Diclofenac-d4 exerts its action by inhibiting the activity of COX-1 and COX-2 enzymes , thereby disrupting the synthesis of prostaglandins . This inhibition results in a decrease in the production of prostaglandins, leading to a reduction in inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by diclofenac-d4 is the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, diclofenac-d4 prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins . This results in a decrease in the levels of prostaglandins, which are involved in mediating inflammation and pain .

Pharmacokinetics

The pharmacokinetics of diclofenac-d4 involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, diclofenac is rapidly and completely absorbed . It binds extensively to plasma albumin, and its distribution in the body is influenced by this binding . The area under the plasma concentration-time curve (AUC) of diclofenac is proportional to the dose

Result of Action

The molecular and cellular effects of diclofenac-d4’s action primarily involve a decrease in inflammation and pain. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the signaling for inflammation and pain . At the cellular level, exposure to diclofenac can lead to changes such as a decrease in the zeta-potential and an increase in cell wall hydrophobicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of diclofenac-d4. For instance, the pH of the environment can affect the absorption and hence the bioavailability of diclofenac . Additionally, the presence of certain substances in the water, such as bicarbonates and nitrates, can affect the degradation of diclofenac . It’s also worth noting that diclofenac is considered an environmental pollutant due to its presence in various environmental matrices and its potential negative impacts on ecosystems .

Safety and Hazards

Diclofenac-d4 is toxic if swallowed and harmful in contact with skin. It causes skin and serious eye irritation. It is suspected of damaging fertility or the unborn child. It causes damage to organs (cardiovascular system, gastrointestinal tract, liver, renal system) through prolonged or repeated exposure . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19)/i1D,2D,4D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOPUUMXTXDBNB-SCFZSLNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O)NC2=C(C=CC=C2Cl)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512155
Record name [2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diclofenac-d4

CAS RN

153466-65-0
Record name [2-(2,6-Dichloroanilino)(~2~H_4_)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is Diclofenac-d4 used in the analysis of Diclofenac in postmortem samples?

A1: Diclofenac-d4 is a deuterated form of Diclofenac, meaning it has a very similar chemical structure but with a slightly higher molecular weight due to the presence of four deuterium atoms instead of four hydrogen atoms. This makes it ideal as an internal standard in analytical techniques like mass spectrometry.

  • Improved Accuracy: By adding a known amount of Diclofenac-d4 to the postmortem sample, researchers can account for any potential loss of Diclofenac during preparation and analysis. This allows for a more accurate quantification of Diclofenac in the sample [].

Q2: How does the use of Diclofenac-d4 contribute to the validation of the analytical method described in the research?

A2: The research paper [] highlights several validation parameters that are crucial for ensuring the reliability and accuracy of the analytical method used to quantify Diclofenac in postmortem samples. The use of Diclofenac-d4 as an internal standard directly contributes to achieving these parameters:

  • Recovery: The recovery rate, which indicates how efficiently the analyte (Diclofenac) is extracted from the sample, is also enhanced by using Diclofenac-d4. By comparing the ratio of extracted Diclofenac to Diclofenac-d4, researchers can determine the extraction efficiency and correct for any losses, leading to more reliable recovery values [].

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